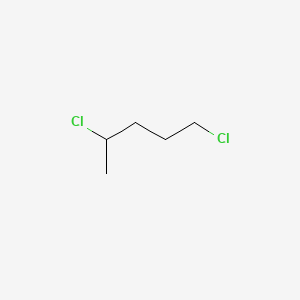

1,4-Dichloropentane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dichloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZUPZAYWWVHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278125, DTXSID00870725 | |

| Record name | 1,4-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_54798 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-92-6 | |

| Record name | 1,4-Dichloropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloropentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dichloropentane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-dichloropentane (CAS No: 626-92-6), a halogenated alkane with applications as an intermediate in organic synthesis. This document details its physicochemical characteristics, spectral data, and reactivity, including protocols for its synthesis and typical reactions. Furthermore, it explores its relevance in the context of drug development, particularly in the synthesis of analogous structures for active pharmaceutical ingredients.

Introduction

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 626-92-6 | |

| Molecular Formula | C5H10Cl2 | |

| Molecular Weight | 141.04 g/mol | |

| Appearance | Colorless liquid/oil | [1][4] |

| Boiling Point | 162 °C (at 760 mmHg) | [4] |

| Melting Point | -75.05 °C (estimate) | [4] |

| Density | 1.05 - 1.07 g/cm³ | [4] |

| Refractive Index | ~1.4480 | [4] |

| Solubility | Low solubility in water; Soluble in organic solvents like chloroform and methanol. | [1][4] |

| Flash Point | 44.8 °C | - |

| Vapor Pressure | 2.89 mmHg at 25 °C | - |

Table 2: Spectral Data of this compound

| Spectroscopic Technique | Key Features and Predicted Peaks | Reference(s) |

| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ ~4.1 ppm (m, 1H, CHCl), δ ~3.6 ppm (t, 2H, CH₂Cl), δ ~1.8-2.2 ppm (m, 4H, CH₂CH₂), δ ~1.5 ppm (d, 3H, CH₃). | [5][6][7] |

| ¹³C NMR | Predicted shifts (CDCl₃, 100 MHz): δ ~60-65 ppm (CHCl), δ ~45-50 ppm (CH₂Cl), δ ~30-35 ppm (CH₂), δ ~20-25 ppm (CH₂), δ ~20-25 ppm (CH₃). | [8][9] |

| Infrared (IR) | Predicted peaks (cm⁻¹): ~2850-3000 (C-H stretch), ~1450 & ~1375 (C-H bend), ~600-800 (C-Cl stretch). | [10][11][12] |

| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z 140. Fragmentation patterns would involve loss of Cl (m/z 105) and subsequent alkyl chain fragmentation. |

Chemical Reactivity and Synthesis

This compound exhibits reactivity typical of alkyl halides, primarily undergoing nucleophilic substitution and elimination reactions.[1] The presence of both a primary and a secondary chloride offers pathways for differential reactivity under controlled conditions.

Nucleophilic Substitution Reactions

Both chlorine atoms in this compound can be displaced by nucleophiles. The primary chloride is more susceptible to SN2 reactions due to less steric hindrance.

Example Reaction: Finkelstein Reaction

Elimination Reactions

In the presence of a strong, bulky base, this compound can undergo elimination reactions to form alkenes. The use of a hindered base like potassium tert-butoxide favors the formation of the less substituted (Hofmann) product.[3][15]

Experimental Protocols

Detailed experimental procedures are essential for the safe and efficient use of this compound.

Synthesis of this compound

A common method for the synthesis of dichlorinated alkanes is the reaction of the corresponding diol with a chlorinating agent, such as thionyl chloride (SOCl₂) in the presence of a base like pyridine, or with concentrated hydrochloric acid.[16] An alternative green chemistry approach involves the regiocontrolled opening of 2-methyltetrahydrofuran using a suitable reagent.[17][18]

Protocol: Synthesis from 1,4-Pentanediol with Thionyl Chloride

-

Materials: 1,4-pentanediol, thionyl chloride, pyridine, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve 1,4-pentanediol in an appropriate solvent like diethyl ether.

-

Cool the flask in an ice bath and add pyridine.

-

Slowly add thionyl chloride dropwise from the dropping funnel. The reaction is exothermic and will produce HCl gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the mixture and carefully pour it over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Relevance in Drug Development

While this compound itself is not an active pharmaceutical ingredient, its structural motifs are present in several important drugs. It serves as a valuable synthon for creating substituted pentane backbones.

A prominent example is the antimalarial drug Chloroquine . The side chain of chloroquine is N',N'-diethyl-pentane-1,4-diamine.[19] This diamine can be synthesized from precursors that are structurally related to this compound. The synthesis of chloroquine involves the condensation of 4,7-dichloroquinoline with this side chain.[1][19][20][21] Understanding the reactivity of this compound provides a basis for developing synthetic routes to chloroquine and its derivatives.[16]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is incompatible with strong oxidizing and reducing agents. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable bifunctional intermediate in organic synthesis. Its physical properties, spectral characteristics, and chemical reactivity are well-defined, allowing for its effective use in the construction of more complex molecules. Its structural relationship to the side chain of important pharmaceuticals like chloroquine highlights its relevance in drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Here 14 dichlorohexane 1 mole + NaI 1 molexrightarrowAcetone class 11 chemistry CBSE [vedantu.com]

- 3. Solved In the reaction of 1-chloropentane and potassium | Chegg.com [chegg.com]

- 4. This compound CAS#: 626-92-6 [m.chemicalbook.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. Solved Draw a reaction that includes structures/formulas for | Chegg.com [chegg.com]

- 14. Predict the major products of the following substitutions.e. 1-ch... | Study Prep in Pearson+ [pearson.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 20. youtube.com [youtube.com]

- 21. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Formula of 1,4-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and chemical formula of 1,4-Dichloropentane (CAS No: 626-92-6).[1] It details the compound's molecular formula, IUPAC name, and various identifiers. The guide delves into the structural aspects, including its connectivity and stereochemistry. Spectroscopic data, crucial for identification and characterization, are presented, although a complete experimental dataset is not publicly available. Furthermore, a potential synthetic route is outlined, providing a basis for laboratory preparation. This document is intended to serve as a valuable resource for professionals in research and development who require detailed information on this halogenated hydrocarbon.

Chemical Identity and Formula

This compound is a chlorinated derivative of pentane. Its fundamental chemical identity is established by its molecular formula and various systematic naming conventions.

-

Molecular Formula: C₅H₁₀Cl₂[1]

-

IUPAC Name: this compound[1]

-

CAS Number: 626-92-6[1]

-

Molecular Weight: 141.04 g/mol [1]

Other identifiers for this compound include:

-

SMILES: CC(CCCCl)Cl[1]

-

InChI: InChI=1S/C5H10Cl2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3[1]

-

InChIKey: IJZUPZAYWWVHIO-UHFFFAOYSA-N[1]

The structure consists of a five-carbon pentane chain with chlorine atoms attached to the first and fourth carbon atoms.[1] This arrangement leads to the presence of a stereocenter at the C4 position, meaning this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Table 1: Key Chemical Identifiers and Properties

| Property | Value |

| Molecular Formula | C₅H₁₀Cl₂ |

| IUPAC Name | This compound |

| CAS Number | 626-92-6 |

| Molecular Weight | 141.04 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 162 °C |

| Density | ~1.06 g/cm³ |

| SMILES | CC(CCCCl)Cl |

| InChI | InChI=1S/C5H10Cl2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 |

| InChIKey | IJZUPZAYWWVHIO-UHFFFAOYSA-N |

Molecular Structure and Geometry

Logical Relationship of Structural Information

Caption: Logical flow from molecular formula to experimental characterization.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected around m/z 140, corresponding to the molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic patterns for M+2 and M+4 peaks would be observed. Common fragmentation pathways for haloalkanes involve the loss of a chlorine atom or cleavage of the carbon-carbon chain.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for C-H and C-Cl bonds.

-

C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹.

-

C-H bending: Absorptions around 1375-1450 cm⁻¹.

-

C-Cl stretching: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on each carbon. The protons on carbons bearing chlorine atoms (C1 and C4) would be expected to resonate at a lower field (higher ppm) due to the electron-withdrawing effect of chlorine. Spin-spin coupling between adjacent non-equivalent protons would lead to complex splitting patterns.

¹³C NMR: The carbon NMR spectrum would display five distinct signals, one for each carbon atom in the molecule, assuming a chiral environment. The chemical shifts of the carbons bonded to chlorine (C1 and C4) would be significantly downfield compared to the other carbons in the chain.

Experimental Protocols: Synthesis of this compound

A plausible and common method for the synthesis of this compound is the chlorination of pentane-1,4-diol using a chlorinating agent such as thionyl chloride (SOCl₂).

Reaction: HO-(CH₂)₃-CH(OH)-CH₃ + 2 SOCl₂ → Cl-(CH₂)₃-CH(Cl)-CH₃ + 2 SO₂ + 2 HCl

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with pentane-1,4-diol and an appropriate solvent (e.g., dichloromethane). Pyridine may be added as a base to neutralize the HCl byproduct.

-

Addition of Thionyl Chloride: The flask is cooled in an ice bath, and thionyl chloride is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and should be controlled carefully.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled and slowly poured into ice-water to quench the excess thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed with a dilute sodium bicarbonate solution and then with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.

Conclusion

This technical guide has summarized the key molecular and structural information for this compound. The provided data on its chemical identity, spectroscopic characteristics, and a potential synthetic route serves as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences. Further experimental work is required to fully characterize its spectroscopic properties and to determine its precise three-dimensional structure.

References

Spectroscopic Profile of 1,4-Dichloropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dichloropentane, a halogenated hydrocarbon of interest in synthetic chemistry and material science. The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. This document also outlines generalized experimental protocols for obtaining such spectra, intended to assist researchers in their analytical endeavors.

Mass Spectrometry

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation patterns, aiding in its identification and structural elucidation.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 99.99 | [C₃H₅]⁺ |

| 42 | 86.20 | [C₃H₆]⁺ |

| 69 | 66.50 | [C₅H₉]⁺ |

| 27 | 61.40 | [C₂H₃]⁺ |

| 68 | 51.30 | [C₅H₈]⁺ |

| 104 | 10.7 | [M-Cl]⁺, [C₅H₁₀Cl]⁺ (³⁵Cl isotope) |

| 106 | 3.5 | [M-Cl]⁺, [C₅H₁₀Cl]⁺ (³⁷Cl isotope) |

| 140 | 1.2 | [M]⁺, [C₅H₁₀Cl₂]⁺ (³⁵Cl₂) |

| 142 | 0.8 | [M]⁺, [C₅H₁₀Cl₂]⁺ (³⁵Cl³⁷Cl) |

| 144 | 0.1 | [M]⁺, [C₅H₁₀Cl₂]⁺ (³⁷Cl₂) |

Data sourced from PubChem CID 221525 and NIST WebBook.[1]

Interpretation of Fragmentation

The mass spectrum of this compound is characterized by the presence of isotopic peaks for chlorine-containing fragments, a hallmark of halogenated compounds. The molecular ion peak ([M]⁺) is observed at m/z 140, 142, and 144, corresponding to the presence of two chlorine atoms with their natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1).

The base peak at m/z 41 is likely due to the stable allyl cation ([C₃H₅]⁺). The prominent peak at m/z 69 corresponds to the loss of both chlorine atoms and a hydrogen atom. The peaks at m/z 104 and 106 represent the loss of a single chlorine radical from the molecular ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A general protocol for obtaining an EI-MS spectrum of a liquid sample like this compound is as follows:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion.

-

Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorptions for C-H and C-Cl bonds.

Data Presentation

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2850-3000 | C-H stretch (alkane) | Strong |

| 1450-1470 | C-H bend (methylene) | Medium |

| 1370-1390 | C-H bend (methyl) | Medium |

| 650-850 | C-Cl stretch | Strong |

Note: This data is predicted based on characteristic IR absorption frequencies for alkyl halides.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For a liquid sample such as this compound, ATR FT-IR is a convenient and common technique.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the infrared spectrum. The instrument's software will automatically subtract the background spectrum.

-

Data Processing: The resulting spectrum will show absorption bands as a function of wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR data for this compound, predicted ¹H and ¹³C NMR data are presented below. These predictions are based on established principles of NMR spectroscopy and chemical shift correlations.

Predicted ¹H NMR Data

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (CH₃) | ~1.6 | Doublet | ~6.5 | 3H |

| H2 (CH₂) | ~1.8-2.1 | Multiplet | - | 2H |

| H3 (CH₂) | ~1.9-2.2 | Multiplet | - | 2H |

| H4 (CHCl) | ~4.1 | Multiplet | - | 1H |

| H5 (CH₂Cl) | ~3.6 | Triplet | ~6.5 | 2H |

Predicted ¹³C NMR Data

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~25 |

| C2 (CH₂) | ~35 |

| C3 (CH₂) | ~38 |

| C4 (CHCl) | ~60 |

| C5 (CH₂Cl) | ~45 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized ("shimming").

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. A short radiofrequency pulse excites the protons, and the resulting free induction decay (FID) is recorded. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the spectrum and enhance the signal. This involves irradiating the protons while acquiring the ¹³C FID. A larger number of scans is usually required for ¹³C NMR due to its lower natural abundance and sensitivity.

-

Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of this compound to confirm its structure.

Caption: Workflow for structural elucidation of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 1,4-Dichloropentane (CAS Number: 626-92-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-Dichloropentane (CAS No. 626-92-6). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent or a chemical intermediate. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of a plausible synthetic pathway and an experimental workflow.

Chemical Identity and Physical Properties

This compound is a chlorinated hydrocarbon with the molecular formula C₅H₁₀Cl₂.[1][2] It is a colorless liquid at room temperature and is more soluble in organic solvents than in water.[2] This compound is primarily used as an intermediate in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals, and can also serve as a solvent for various chemical reactions.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀Cl₂ | [1][2] |

| Molecular Weight | 141.04 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -75.05 °C (estimate) | [1][4] |

| Boiling Point | 162 °C at 760 mmHg | [1][4] |

| Density | 1.05 g/cm³ | [1][4] |

| Flash Point | 44.8 °C | [1][4] |

| Refractive Index | 1.432 | [1][4] |

| Vapor Pressure | 2.89 mmHg at 25°C | [1] |

| Solubility | Low solubility in water; soluble in organic solvents. | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| Mass Spectrometry (MS) | The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[5] |

| Infrared (IR) Spectroscopy | IR spectral data is available on PubChem, which can be used to identify functional groups.[1] |

| ¹H NMR (Predicted) | A predicted ¹H NMR spectrum can be generated using online tools. Key signals would include multiplets for the methine protons adjacent to chlorine, multiplets for the methylene protons, and a doublet for the terminal methyl group. |

| ¹³C NMR (Predicted) | A predicted ¹³C NMR spectrum would show distinct signals for the five carbon atoms, with the carbons bonded to chlorine appearing at lower field. |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the chemical properties of this compound.

Synthesis of this compound from Pentan-1,4-diol

A plausible method for the synthesis of this compound is the reaction of pentan-1,4-diol with a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a base like pyridine to neutralize the HCl byproduct.

Materials:

-

Pentan-1,4-diol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentan-1,4-diol in anhydrous diethyl ether under an inert atmosphere.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride, mixed with pyridine, to the stirred solution via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by slowly adding it to a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method, which requires a small sample volume.[6]

Materials:

-

This compound sample

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band

-

Bunsen burner or microburner

Procedure:

-

Attach a small test tube containing about 0.5 mL of this compound to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Place a capillary tube, sealed end up, into the test tube.

-

Insert the assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil.

-

Gently heat the side arm of the Thiele tube with a burner.

-

Observe the sample. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.[4]

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and record its mass (m₂).

-

The mass of the liquid is m = m₂ - m₁.

-

The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = m/V.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid.[2]

Materials:

-

This compound sample

-

Abbe refractometer

-

Dropper

-

Ethanol or acetone for cleaning

-

Soft tissue paper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Clean the prism surfaces with ethanol or acetone and a soft tissue.

-

Apply a few drops of the this compound sample onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Adjust the light source and the eyepiece to get a clear view of the borderline between the light and dark fields.

-

Rotate the knob to bring the borderline to the center of the crosshairs.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5][7] It may cause skin and eye irritation.[1] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This technical guide provides essential chemical and physical data for this compound (CAS 626-92-6), along with detailed experimental protocols for its synthesis and the determination of its key properties. The information presented is intended to support researchers and professionals in their work with this versatile chemical intermediate.

References

- 1. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. davjalandhar.com [davjalandhar.com]

- 3. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

Technical Guide to the Solubility and Solvent Compatibility of 1,4-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and solvent compatibility of 1,4-Dichloropentane (CAS No: 626-92-6). The information is intended to assist researchers, scientists, and professionals in drug development and other chemical applications in understanding the dissolution characteristics of this compound. This document compiles available data on its physical and chemical properties, qualitative solubility, and provides a detailed experimental protocol for determining aqueous solubility.

Introduction

This compound is a chlorinated hydrocarbon with the molecular formula C₅H₁₀Cl₂.[1] It is a colorless liquid at room temperature characterized by a linear five-carbon chain with chlorine atoms at the first and fourth positions.[1] This compound is primarily utilized as a chemical intermediate in organic synthesis and can also serve as a solvent in certain chemical reactions.[1] Understanding its solubility and compatibility with various solvents is crucial for its effective use in laboratory and industrial settings.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Cl₂ | [1] |

| Molecular Weight | 141.04 g/mol | [2] |

| CAS Number | 626-92-6 | [3] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 162 °C at 760 mmHg | [2][4] |

| Density | 1.05 - 1.0699 g/cm³ | [2][4] |

| Refractive Index | 1.4480 | [4] |

| Melting Point | -75.05 °C (estimate) | [4] |

Solubility and Solvent Compatibility

Detailed quantitative solubility data for this compound is not widely available in published literature. However, qualitative descriptions and the general principles of solubility for haloalkanes provide a strong indication of its behavior.

Aqueous Solubility

This compound has a relatively low solubility in water.[1] This is a common characteristic of haloalkanes, which are unable to form hydrogen bonds with water molecules. The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weaker dipole-dipole interactions that would form between the haloalkane and water.

Organic Solvent Solubility and Miscibility

As a moderately polar compound, this compound is significantly more soluble in organic solvents than in water.[1] The principle of "like dissolves like" suggests that it will be miscible with other solvents of similar polarity. Based on available data and the properties of similar chlorinated hydrocarbons, the following qualitative solubility and compatibility profile can be inferred.

| Solvent | Solubility / Miscibility | Source / Rationale |

| Water | Low Solubility | [1] |

| Methanol | Slightly Soluble | [4] |

| Chloroform | Sparingly Soluble | [4] |

| Hexane | Expected to be Miscible | Non-polar solvent, compatible with the pentane backbone. |

| Toluene | Expected to be Miscible | Aromatic hydrocarbon, compatible with non-polar/weakly polar compounds. |

| Acetone | Expected to be Miscible | Polar aprotic solvent, generally a good solvent for organic compounds. |

| Ethanol | Expected to be Miscible | Polar protic solvent, generally compatible with other organic molecules. |

| Diethyl Ether | Expected to be Miscible | Common organic solvent with low polarity. |

Experimental Protocol: Determination of Aqueous Solubility

The following protocol describes a detailed methodology for determining the aqueous solubility of a sparingly soluble compound like this compound, adapted from the OECD Test Guideline 105 and the widely used shake-flask method.

Principle

An excess amount of the test substance, this compound, is agitated in a specified volume of water at a constant temperature for a sufficient duration to reach equilibrium. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as Gas Chromatography (GC), to establish the saturation solubility.

Materials and Equipment

-

This compound (high purity)

-

Deionized or distilled water

-

Volumetric flasks

-

Glass vessels with screw caps or stoppers (e.g., centrifuge tubes, flasks)

-

Constant temperature shaker bath or incubator

-

Centrifuge capable of temperature control

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Gas Chromatograph with a suitable detector (e.g., FID or ECD)

-

Analytical balance

-

Pipettes and other standard laboratory glassware

Procedure

-

Preliminary Test:

-

To estimate the approximate solubility, add a small, known amount of this compound to a vessel containing a known volume of water.

-

Shake vigorously for 10-15 minutes and visually inspect for any undissolved substance.

-

If dissolution is complete, incrementally add more substance until undissolved droplets are visible. This provides a rough estimate for the main test.

-

-

Main Test (Shake-Flask Method):

-

Based on the preliminary test, add an amount of this compound guaranteed to be in excess (e.g., 5-10 times the estimated solubility) into at least three separate glass vessels.

-

Add a precise volume of water to each vessel.

-

Seal the vessels tightly to prevent loss of volatile material.

-

Place the vessels in a constant temperature shaker bath, maintained at the desired temperature (e.g., 20 ± 0.5 °C).

-

Agitate the vessels for a period sufficient to reach equilibrium. A tiered approach is recommended:

-

Sample the first vessel after 24 hours.

-

Sample the second vessel after 48 hours.

-

Sample the third vessel after 72 hours.

-

-

-

Phase Separation:

-

After the agitation period, allow the vessels to stand at the test temperature to permit phase separation.

-

To ensure complete separation of the undissolved this compound, centrifuge the samples at the same constant temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear, aqueous supernatant. It is critical to avoid drawing any of the undissolved organic phase.

-

The concentration of this compound in the aqueous phase is then determined using a pre-calibrated Gas Chromatograph (GC).

-

Prepare calibration standards of this compound in a water-miscible solvent (like acetone or methanol) that will not interfere with the analysis.

-

-

Data Interpretation:

-

Equilibrium is considered to be reached if the solubility measurements from at least the last two time points agree within the expected analytical variability (e.g., ± 5%).

-

The final solubility is reported as the mean of the concentrations from the vessels that have reached equilibrium, expressed in units such as g/L or mol/L.

-

Visualizations

As a simple chlorinated hydrocarbon, this compound is not involved in biological signaling pathways. The following diagram illustrates the logical workflow for the experimental determination of its aqueous solubility.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dichloropentane

This guide provides a comprehensive overview of the boiling and melting points of 1,4-dichloropentane, intended for researchers, scientists, and professionals in drug development. It includes key physical constants, detailed experimental methodologies for their determination, and a workflow diagram to illustrate the process.

Physicochemical Data of this compound

This compound is a halogenated organic compound with the molecular formula C5H10Cl2.[1][2] Accurate knowledge of its physical properties, such as boiling and melting points, is essential for its application in chemical synthesis and as a solvent.[3]

| Property | Value | Conditions |

| Boiling Point | 162 °C | at 760 mmHg |

| Melting Point | -75.05 °C | (estimate) |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling and melting points of a chemical substance like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point is through distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head)

-

Condenser (Liebig, Graham, or Allihn)

-

Thermometer (with appropriate range)

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

Procedure:

-

Assembly: The distillation apparatus is assembled on a stand in a fume hood. The round-bottom flask is charged with the this compound sample and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is inserted into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This positioning is critical for an accurate reading of the vapor temperature.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

Equilibrium: The temperature reading on the thermometer will rise and then stabilize. This stable temperature, observed when the vapor is continuously condensing and dripping into the receiving flask, is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded. If the atmospheric pressure is not 760 mmHg, a correction may be applied to normalize the observed boiling point.

Determination of Melting Point (Capillary Method)

Since this compound is a liquid at room temperature, its melting point is well below 0 °C.[3][4][5] The determination of its melting point requires a cryostat or a specialized low-temperature apparatus. The general principle remains the same as the standard capillary method.

Apparatus:

-

Melting point apparatus with a cooling capability (cryostat)

-

Capillary tubes

-

Sample of this compound (solidified)

-

Low-temperature thermometer

Procedure:

-

Sample Preparation: The liquid this compound is introduced into a capillary tube, which is then sealed. The sample within the tube is then frozen using a suitable cooling bath (e.g., dry ice/acetone or liquid nitrogen).

-

Apparatus Setup: The frozen sample in the capillary tube is placed in the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

-

Heating/Warming: The temperature of the apparatus is slowly increased at a controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The sample is observed carefully through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid disappears is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the boiling and melting points of a chemical sample.

Caption: Workflow for Boiling and Melting Point Determination.

References

The Unseen Threat: A Technical Guide to the Potential Hazards and Toxicity of 1,4-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichloropentane is a chlorinated hydrocarbon whose toxicological profile is not well-documented in publicly accessible literature. This technical guide aims to provide a comprehensive overview of its potential hazards and toxicity by leveraging a structure-activity relationship (SAR) analysis of closely related chlorinated alkanes. Due to the scarcity of direct experimental data on this compound, this document extrapolates potential toxicological endpoints from studies on analogous compounds, including 1,4-dichlorobutane, 1,5-dichloropentane, and other short-chain chlorinated hydrocarbons. This guide is intended for researchers, scientists, and drug development professionals to inform safe handling practices and to highlight areas requiring further empirical investigation.

Introduction

This compound (CAS No. 626-92-6) is a halogenated alkane with potential applications as a solvent or intermediate in organic synthesis. As with many chlorinated hydrocarbons, there is a presumptive risk of toxicity. Chlorinated hydrocarbons are known to exhibit a range of adverse health effects, including neurotoxicity, hepatotoxicity, nephrotoxicity, and carcinogenicity, often mediated by their metabolic activation to reactive intermediates[1][2]. The lack of specific toxicological data for this compound necessitates a precautionary approach, informed by the known hazards of structurally similar molecules.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME) and for assessing its environmental fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 626-92-6 | [3] |

| Molecular Formula | C5H10Cl2 | [3] |

| Molecular Weight | 141.04 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 161 - 163 °C | [5] |

| Melting Point | -72 °C | [6][7] |

| Density | 1.1600 g/cm³ | [8] |

| Vapor Pressure | 5 hPa @ 20 °C | [8] |

| Water Solubility | Insoluble | [7][9] |

| Flash Point | 126 °F (52.22 °C) | [8] |

Inferred Toxicological Profile

The toxicological profile of this compound is inferred from data available for its structural analogs. This approach, while not a substitute for direct testing, provides a scientifically grounded estimation of its potential hazards.

Acute Toxicity

No direct oral, dermal, or inhalation acute toxicity data (LD50 or LC50) are available for this compound. However, data from analogous compounds suggest that it is likely to be harmful if swallowed or inhaled, and may cause skin and eye irritation. For instance, 1,5-Dichloropentane is reported to be toxic by ingestion and is a skin and strong eye irritant[4][10]. The oral LD50 for the shorter-chain analog, 1,4-dichlorobutane, in rats is 3,420 mg/kg[9]. A summary of acute toxicity data for analogous compounds is provided in Table 2.

Table 2: Acute Toxicity Data for Structural Analogs of this compound

| Compound | Test | Species | Route | Value | Source |

| 1,4-Dichlorobutane | LD50 | Rat | Oral | 3,420 mg/kg | [9] |

| 1,4-Dichlorobutane | LD50 | Rabbit | Dermal | > 200 mg/kg | [9] |

| 1,5-Dichloropentane | LDLo | Mouse | Intraperitoneal | 64 mg/kg | [6] |

| 1,3-Dichloropentane | - | - | Oral | Harmful if swallowed (GHS classification) | [11] |

| 1,3-Dichloropentane | - | - | Dermal | Harmful in contact with skin (GHS classification) | [11] |

| 1,3-Dichloropentane | - | - | Inhalation | Harmful if inhaled (GHS classification) | [11] |

Irritation and Sensitization

Based on the properties of other chlorinated hydrocarbons, this compound is expected to be irritating to the skin, eyes, and respiratory tract. 1,5-Dichloropentane is classified as a skin and strong eye irritant[4][10]. Chronic dermal exposure to compounds like 1,3-dichloropropene can lead to skin sensitization in humans[12].

Genotoxicity

There are no specific genotoxicity studies available for this compound. However, studies on its structural analog, 1,4-dichlorobutane, showed negative results in the Ames test and the in vivo mouse bone-marrow micronucleus test, but was positive in the in vitro chromosomal aberrations test with metabolic activation[13][14]. This suggests a potential for clastogenicity after metabolic activation. The general mechanism of toxicity for halogenated alkanes often involves bioactivation by cytochrome P450 enzymes to reactive metabolites that can interact with DNA[2][15][16].

Carcinogenicity

No carcinogenicity bioassays have been conducted on this compound. However, some chlorinated hydrocarbons have demonstrated carcinogenic potential in animal studies. For example, 1,3-dichloropropene is classified by the EPA as a probable human carcinogen (Group B2) based on an increased incidence of bronchioalveolar adenomas in male mice[12][17]. Chronic toxicity studies of a mixture of chlorinated alkanes and alkenes showed an increased frequency of hepatocellular neoplasms in male mice and a higher incidence of mammary adenocarcinoma in female mice[18]. Given these findings, a carcinogenic potential for this compound cannot be ruled out and warrants further investigation.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not available. A screening study on 1,4-dichlorobutane indicated a decreased delivery index in rats at a dose of 60 mg/kg/day, suggesting a potential for reproductive toxicity[13]. However, other studies on compounds like 1,3-dichloropropene have not shown evidence of reproductive or developmental effects even at maternally toxic doses[12][19].

Mechanism of Toxicity and Metabolism

The toxicity of chlorinated hydrocarbons is often linked to their metabolism. It is well-established that these compounds can be bioactivated by cytochrome P450 enzymes, particularly CYP2E1, to form reactive intermediates such as free radicals and electrophilic species[2][15][16]. These reactive metabolites can then cause cellular damage through lipid peroxidation, covalent binding to macromolecules like proteins and DNA, and depletion of cellular antioxidants like glutathione[15]. This metabolic activation is a key step in the hepatotoxicity and potential carcinogenicity of many halogenated alkanes[2][16].

The following diagram illustrates the generalized metabolic activation pathway for chlorinated alkanes.

Caption: Generalized pathway of metabolic activation and cellular damage by chlorinated alkanes.

Experimental Protocols

While no specific experimental protocols for this compound were found, standard OECD guidelines are typically followed for assessing the toxicity of chemical substances. Below are generalized workflows for key toxicological assays that would be appropriate for evaluating this compound.

Acute Oral Toxicity (OECD 423)

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H10Cl2 | CID 221525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,5-Dichloropentane | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1,5-Dichloropentane | CAS#:628-76-2 | Chemsrc [chemsrc.com]

- 7. 1,5-Dichloropentane [chembk.com]

- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 1,5-Dichloropentane - Hazardous Agents | Haz-Map [haz-map.com]

- 11. 1,3-Dichloropentane | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. Initial hazard assessment of 1,4-dichlorobutane: Genotoxicity tests, 28-day repeated-dose toxicity test, and reproductive/developmental toxicity screening test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biochemical studies on the metabolic activation of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioactivation of halogenated hydrocarbons by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. epa.gov [epa.gov]

IUPAC name and synonyms for 1,4-Dichloropentane

An In-Depth Technical Guide to 1,4-Dichloropentane

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, and an example of its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . This compound is also known by several other names and identifiers, which are listed in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 626-94-8 |

| PubChem CID | 12306 |

| ChEMBL ID | CHEMBL1471719 |

| InChI | InChI=1S/C5H10Cl2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 |

| Canonical SMILES | CC(CCCCl)Cl |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, application in reactions, and purification.

| Property | Value | Unit |

| Molecular Formula | C₅H₁₀Cl₂ | |

| Molecular Weight | 141.04 | g/mol |

| Boiling Point | 146-148 | °C |

| Density | 1.074 | g/cm³ |

| Refractive Index | 1.448 | |

| Solubility | Insoluble in water |

Experimental Protocols

Synthesis of this compound from 1-Methyl-1,3-cyclopentanediol

A common method for the synthesis of this compound involves the reaction of a diol with a chlorinating agent, such as thionyl chloride, in the presence of a base like pyridine.

Materials:

-

1-Methyl-1,3-cyclopentanediol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Diethyl ether

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A solution of 1-methyl-1,3-cyclopentanediol (0.1 mol) and pyridine (0.22 mol) in 100 mL of diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice-water bath to 0-5 °C.

-

Thionyl chloride (0.22 mol) is added dropwise to the stirred solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The mixture is then poured into 100 mL of ice-cold 5% hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and then with water (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Logical Relationships and Reaction Pathways

The following diagram illustrates a potential reaction of this compound, specifically an intramolecular cyclization to form methyltetrahydrofuran. This type of reaction is a key consideration in its application as a synthetic intermediate.

Caption: A diagram showing the proposed intramolecular cyclization of this compound.

The Dawn of a New Molecular Landscape: A Technical Guide to the Discovery and History of Dichlorinated Alkanes

For Researchers, Scientists, and Drug Development Professionals

The advent of dichlorinated alkanes marked a pivotal moment in the evolution of organic chemistry, laying the groundwork for the development of a vast array of synthetic methodologies and contributing to the rise of the modern chemical industry. This in-depth technical guide explores the seminal discoveries, the evolution of synthetic protocols, and the fundamental chemical principles that govern this important class of organochlorine compounds.

Foundational Discoveries in the Chlorination of Hydrocarbons

The journey into the world of dichlorinated alkanes began in the late 18th and early 19th centuries, a period of burgeoning exploration in the field of organic chemistry. Early chemists, driven by a desire to understand the composition and reactivity of substances derived from living organisms, began to systematically investigate the effects of halogens on hydrocarbons.

A landmark achievement in this era was the first synthesis of 1,2-dichloroethane in 1794 by a collective of Dutch chemists known as the Gezelschap der Hollandsche Scheikundigen (Society of Dutch Chemists). They observed the reaction of ethylene gas with chlorine, leading to the formation of an oily liquid they dubbed "Dutch oil." This discovery was not only the first synthesis of a dichlorinated alkane but also a crucial step in understanding the additive reactivity of alkenes.

Some decades later, in 1839, the French chemist Henri Victor Regnault made another critical contribution by synthesizing dichloromethane . He achieved this by exposing a mixture of chloromethane and chlorine to sunlight, inadvertently demonstrating the principle of free-radical substitution on an already chlorinated methane.[1][2] Regnault's work, characterized by meticulous experimentation, provided early insights into the stepwise substitution of hydrogen atoms with chlorine on an alkane backbone.[2][3]

The synthesis of 1,1-dichloroethane also has its roots in the 19th century, with subsequent production methods involving the addition of hydrogen chloride to vinyl chloride.

The Rise of Free-Radical Chlorination: A Mechanistic Understanding

While early discoveries were largely empirical, the 20th century brought a deeper, mechanistic understanding of chlorination reactions. The discovery of the first stable organic free radical by Moses Gomberg in 1900 laid the conceptual foundation for understanding the mechanisms of many organic reactions. By the mid-20th century, the free-radical chain reaction mechanism for the chlorination of alkanes was well-established, providing a predictive framework for these transformations.

This mechanism proceeds through three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[4]

-

Propagation: The chlorine radical then abstracts a hydrogen atom from an alkane molecule, forming a molecule of hydrogen chloride (HCl) and an alkyl radical (R•). This alkyl radical subsequently reacts with another chlorine molecule to yield the chlorinated alkane (R-Cl) and a new chlorine radical, which can then continue the chain reaction.[4]

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, two alkyl radicals, or a chlorine and an alkyl radical.[4]

Physicochemical Properties of Dichlorinated Alkanes

The introduction of two chlorine atoms into an alkane backbone significantly alters its physical properties. Generally, dichlorination leads to an increase in boiling point, density, and viscosity compared to the parent alkane. These changes are primarily due to the increased molecular weight and stronger intermolecular van der Waals forces (London dispersion forces and dipole-dipole interactions) resulting from the polar carbon-chlorine bonds.

The table below summarizes key physical properties for a selection of dichlorinated alkanes.

| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) at 20°C |

| Dichloromethane | - | CH₂Cl₂ | 84.93 | 39.6 | 1.326 |

| Dichloroethane | 1,1- | C₂H₄Cl₂ | 98.96 | 57.3 | 1.176 |

| 1,2- | C₂H₄Cl₂ | 98.96 | 83.5 | 1.253 | |

| Dichloropropane | 1,1- | C₃H₆Cl₂ | 112.99 | 88 | 1.137 |

| 1,2- | C₃H₆Cl₂ | 112.99 | 96.4 | 1.156 | |

| 1,3- | C₃H₆Cl₂ | 112.99 | 120.4 | 1.189 | |

| 2,2- | C₃H₆Cl₂ | 112.99 | 69.7 | 1.093 | |

| Dichlorobutane | 1,1- | C₄H₈Cl₂ | 127.01 | 114.8 | 1.084 |

| 1,2- | C₄H₈Cl₂ | 127.01 | 124 | 1.114 | |

| 1,3- | C₄H₈Cl₂ | 127.01 | 132 | 1.116 | |

| 1,4- | C₄H₈Cl₂ | 127.01 | 162 | 1.141 | |

| 2,2- | C₄H₈Cl₂ | 127.01 | 104 | 1.09 | |

| 2,3- | C₄H₈Cl₂ | 127.01 | 118 | 1.103 |

Experimental Protocols of Seminal Syntheses

To fully appreciate the ingenuity of early chemists, it is instructive to examine the experimental protocols they employed. While modern safety standards and analytical techniques were not available, their methods laid the groundwork for future synthetic chemistry.

Regnault's Synthesis of Dichloromethane (1839) - A Conceptual Reconstruction

Henri Victor Regnault's synthesis of dichloromethane was a pioneering example of photochemical chlorination. While his original publication lacks the detailed step-by-step format of modern experimental sections, a conceptual reconstruction of his procedure can be outlined as follows:

-

Reactant Preparation: A mixture of chloromethane (CH₃Cl) gas and chlorine (Cl₂) gas was prepared and introduced into a glass vessel.

-

Initiation: The sealed vessel containing the gas mixture was exposed to direct sunlight. The sunlight provided the necessary energy to initiate the homolytic cleavage of chlorine molecules into chlorine radicals.

-

Reaction: The chlorine radicals then initiated a free-radical chain reaction with chloromethane, leading to the substitution of a hydrogen atom with a chlorine atom to form dichloromethane (CH₂Cl₂) and hydrogen chloride (HCl).

-

Isolation and Purification (Inferred): The resulting mixture of gases and liquids would have been subjected to a series of distillations and washings to isolate the dichloromethane from unreacted starting materials, HCl, and other chlorinated byproducts.

Modern Synthesis of Dichlorinated Alkanes via Free-Radical Chlorination

The principles established by early pioneers have been refined into modern, controlled synthetic procedures. The free-radical chlorination of alkanes is a common method for producing dichlorinated alkanes, though it often yields a mixture of products.

General Procedure for the Chlorination of Propane:

-

Apparatus Setup: A reaction vessel equipped with a gas inlet, a condenser, and a light source (e.g., a UV lamp) is assembled.

-

Reactant Introduction: Propane gas is bubbled through the reaction vessel.

-

Initiation: The UV lamp is turned on to initiate the reaction.

-

Chlorine Addition: Chlorine gas is slowly introduced into the reaction vessel. The flow rates of propane and chlorine are carefully controlled to manage the reaction rate and product distribution.

-

Reaction Monitoring: The reaction progress can be monitored by analyzing the composition of the product stream using techniques such as gas chromatography (GC).

-

Work-up and Purification: The product mixture, containing unreacted starting materials, HCl, and various chlorinated propanes, is passed through a basic solution (e.g., aqueous sodium hydroxide) to neutralize the HCl. The organic layer is then separated, dried, and subjected to fractional distillation to isolate the desired dichloropropane isomers.

Regioselectivity in Free-Radical Chlorination

A key consideration in the synthesis of dichlorinated alkanes from alkanes with non-equivalent hydrogen atoms is regioselectivity. The stability of the intermediate alkyl radical plays a crucial role in determining the product distribution. The order of radical stability is tertiary > secondary > primary.

For the chlorination of propane, there are two types of hydrogen atoms: primary (on the terminal carbons) and secondary (on the central carbon). Abstraction of a primary hydrogen leads to a primary radical, while abstraction of a secondary hydrogen yields a more stable secondary radical. Consequently, the formation of 2-chloropropane is favored over 1-chloropropane.[5][6] Further chlorination of the monochlorinated products leads to a mixture of dichloropropanes.

Similarly, the free-radical chlorination of butane yields a mixture of 1-chlorobutane and 2-chlorobutane, with the latter being the major product due to the greater stability of the secondary radical intermediate.[7] Subsequent chlorination of these monochlorinated butanes produces a variety of dichlorobutane isomers.

Conclusion

The discovery and historical development of dichlorinated alkanes represent a fascinating chapter in the annals of organic chemistry. From the serendipitous observations of early chemists to the detailed mechanistic understanding of the 20th century, the study of these compounds has continually pushed the boundaries of synthetic chemistry. The principles of free-radical halogenation, elucidated through the study of these simple yet important molecules, remain a cornerstone of organic synthesis and continue to inform the development of new and more selective chlorination methodologies. For researchers and professionals in drug development and materials science, a thorough understanding of the history and fundamental chemistry of dichlorinated alkanes provides a valuable context for the design and synthesis of novel chlorinated organic molecules.

References

- 1. Dichloromethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Dichloropentane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1,4-Dichloropentane is a versatile difunctional alkyl halide that serves as a valuable building block in organic synthesis. Its two chlorine atoms, positioned at the 1 and 4 positions of a five-carbon chain, allow for a variety of transformations, including cyclization reactions to form five-membered rings, and as a precursor for di-Grignard reagents. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, reaction setup, and purification procedures.

Table 1: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀Cl₂ |

| Molecular Weight | 141.04 g/mol |

| CAS Number | 626-92-6 |

| Appearance | Colorless liquid |

| Boiling Point | 162 °C at 760 mmHg[1][2] |

| Density | 1.05 g/cm³[1][2] |

| Flash Point | 44.8 °C[1][2] |

| Refractive Index | 1.4480[1] |

| Solubility | Insoluble in water; soluble in organic solvents.[3] |

Application 1: Synthesis of 2-Methyltetrahydrofuran via Intramolecular Cyclization

This compound can undergo intramolecular cyclization to form 2-methyltetrahydrofuran, a valuable solvent and chemical intermediate. This reaction can be achieved via hydrolysis under acidic conditions.

Reaction Scheme:

Caption: Synthesis of 2-Methyltetrahydrofuran from this compound.

Experimental Protocol: Hydrolysis of this compound to 2-Methyltetrahydrofuran

This protocol is adapted from the general principle of converting 1,4-dihalobutanes to tetrahydrofuran.[4]

Materials:

-

This compound

-

Water

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), water (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) by observing the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 2-methyltetrahydrofuran can be purified by fractional distillation.

Application 2: Synthesis of N-Substituted-2-methylpyrrolidines

This compound can react with primary amines in a double nucleophilic substitution reaction to yield N-substituted-2-methylpyrrolidines, which are common scaffolds in pharmaceuticals.[5][6]

Reaction Scheme:

Caption: Synthesis of N-Substituted-2-methylpyrrolidines.

Experimental Protocol: Synthesis of N-Benzyl-2-methylpyrrolidine

This is a representative protocol adaptable for various primary amines.

Materials:

-

This compound

-

Benzylamine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

Procedure:

-

To a solution of benzylamine (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.5 eq).

-

Add this compound (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

While specific data for this compound is sparse, analogous reactions with 1,5-dihalides and primary amines under microwave irradiation in an alkaline aqueous medium have been reported to give good to excellent yields.[6]

Application 3: Friedel-Crafts Alkylation of Aromatic Compounds

This compound can be used as a dialkylating agent in Friedel-Crafts reactions with aromatic compounds such as benzene, leading to the formation of diarylpentanes. The reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[7][8]

Reaction Scheme:

Caption: Friedel-Crafts Alkylation of Benzene with this compound.

Experimental Protocol: Dialkylation of Benzene with this compound

Materials:

-

This compound

-

Benzene (anhydrous)

-

Aluminum Chloride (AlCl₃, anhydrous)

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a reflux condenser (with a gas trap), and a mechanical stirrer, place anhydrous benzene (large excess) and anhydrous aluminum chloride (2.2 eq).

-

Cool the mixture in an ice bath.

-

Slowly add this compound (1.0 eq) from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature and then heat to a gentle reflux until the evolution of HCl gas ceases.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with 1M HCl, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent.

-

The product mixture can be analyzed by GC-MS and purified by vacuum distillation or column chromatography. Note that carbocation rearrangements are possible, which may lead to a mixture of isomers.[7]

Application 4: Formation of a Di-Grignard Reagent

This compound can be used to prepare a di-Grignard reagent, which can then be used in various subsequent reactions to introduce a five-carbon chain with functionalities at both ends.

Reaction Scheme:

Caption: Formation of a Di-Grignard Reagent from this compound.

Experimental Protocol: Preparation of Pentane-1,4-diyl-dimagnesium Dichloride

This protocol is adapted from general procedures for Grignard reagent formation.[3][9]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (a small crystal for activation)

Procedure:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (2.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel.

-